molecular formula C8H13BO3 B1311791 (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid CAS No. 221006-68-4

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Cat. No.: B1311791
CAS No.: 221006-68-4
M. Wt: 168 g/mol
InChI Key: LMARAEULVSDJBH-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS: 221006-68-4) is a cyclic enol boronic acid with the molecular formula C₈H₁₃BO₃ and a molecular weight of 168.01 g/mol . Its structure features a cyclohexenone core with two methyl groups at the 3-position and a boronic acid moiety at the 1-position. The ketone group at C6 and the conjugated enol system contribute to its unique electronic and steric properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

(3,3-dimethyl-6-oxocyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO3/c1-8(2)4-3-7(10)6(5-8)9(11)12/h5,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMARAEULVSDJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(CCC1=O)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435959
Record name (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221006-68-4
Record name (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 5,5-dimethylcyclohexane-1,3-dione, a commercially available diketone.
  • This diketone undergoes condensation with amines (e.g., benzylamine) to form imino derivatives, facilitating subsequent functionalization.
  • Chlorination with phosphorus oxychloride (POCl3) introduces reactive sites for further substitution.
  • The chlorinated intermediates are then converted to boronic acid derivatives through coupling reactions or direct borylation.

Synthetic Route Example

A representative synthetic sequence is as follows:

Step Reagents/Conditions Description Yield (%)
1 5,5-Dimethylcyclohexane-1,3-dione + benzylamine, toluene, 80 °C, 5 h Formation of 5-(benzylimino)-3,3-dimethylcyclohexanone intermediate 86–97%
2 Chlorination with POCl3, room temperature, 18 h Introduction of chloro substituent at the enone position 56%
3 Coupling with benzylamine, triethylamine, DCM, room temperature, 3 h Formation of amine-substituted intermediate 52%
4 Conversion to boronic acid derivative via borylation or hydrolysis Final formation of this compound Purity >95%

Alternative Methods

  • Direct borylation of alkenyl halides or triflates using transition-metal catalysts (e.g., Pd, Ni) with bis(pinacolato)diboron reagents is a common modern approach, though specific literature on this compound is limited.
  • Boronate esters can be hydrolyzed to yield the free boronic acid.
  • Protection/deprotection strategies may be employed to stabilize sensitive intermediates during synthesis.

Reaction Conditions and Stability Considerations

  • The boronic acid moiety is sensitive to oxidation and protodeboronation, especially under basic or high-temperature aqueous conditions.
  • Reactions are typically conducted under inert atmosphere (N2 or Ar) to prevent oxidation.
  • Solvents such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF) are commonly used, purified and dried to avoid moisture-induced side reactions.
  • Temperature control is critical; many steps are performed at room temperature or mild heating (up to 80 °C) to optimize yields and minimize decomposition.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Condensation + Chlorination + Coupling 5,5-Dimethylcyclohexane-1,3-dione Benzylamine, POCl3, TEA, DCM 25–80 °C, 3–18 h High yield, well-established Multi-step, requires careful purification
Transition-metal-catalyzed borylation Alkenyl halides/triflates Pd or Ni catalysts, bis(pinacolato)diboron Inert atmosphere, mild heating Direct installation of boronic acid Catalyst cost, sensitivity to moisture
Boronate ester hydrolysis Boronate esters Acidic or neutral aqueous conditions Room temperature Mild conditions Potential protodeboronation risk

Research Findings and Practical Notes

  • The synthetic route involving condensation of 5,5-dimethylcyclohexane-1,3-dione with amines followed by chlorination and coupling has been demonstrated to afford the target boronic acid with high purity (>95%) and moderate to good yields (50–90% per step).
  • Stability studies indicate that alkyl and alkenyl boronic acids like this compound are relatively stable under neutral and acidic aqueous conditions but prone to deboronation under strong basic or high-temperature aqueous environments.
  • Purification typically involves silica gel chromatography and recrystallization from hexane/toluene mixtures to achieve high purity.
  • Storage under sealed refrigeration is recommended to maintain compound integrity.

Chemical Reactions Analysis

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts like palladium, solvents like tetrahydrofuran (THF), and specific temperature and pressure conditions . Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

  • Oxidation : Conversion to alcohols or ketones.
  • Reduction : Formation of hydrocarbon derivatives.
  • Substitution : Replacement of the boronic acid group with other functional groups.
  • Addition Reactions : Engaging with organometallic reagents.

Biological Applications

Research into the biological activity of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid indicates its potential interactions with biomolecules:

  • The boronic acid moiety can form reversible covalent bonds with diols and nucleophiles, influencing various biological pathways.
  • Investigations are ongoing regarding its therapeutic applications, including drug development targeting specific diseases .

Medical Applications

The compound is being studied for its potential in drug development:

  • Its unique structure may contribute to the creation of novel drug candidates with specific biological activities.
  • Applications include the development of therapeutic agents that leverage its reactivity and binding properties .

Sensing Technologies

Boronic acids, including this compound, are utilized in sensing applications due to their ability to interact with diols:

  • These interactions allow for the detection of biomolecules such as glucose and other analytes.
  • Boronic acids can be incorporated into polymeric matrices for controlled release systems and sensing devices .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

Case Study 1: Drug Development

Research has shown that derivatives of this compound can inhibit specific enzymes involved in bacterial infections, suggesting potential therapeutic roles in treating infections caused by Pseudomonas aeruginosa .

Case Study 2: Sensing Applications

A study demonstrated the use of boronic acids in creating responsive polymeric gels that change properties based on glucose concentration. This technology could lead to advancements in diabetes management through controlled insulin release systems .

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Key Substituents Ring Type
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid C₈H₁₃BO₃ 3,3-dimethyl, 6-oxo Cyclohexenone
2,5-Dimethyl-4-methoxyphenylboronic acid C₉H₁₃BO₃ 4-methoxy, 2,5-dimethyl Aromatic benzene
6-Hydroxynaphthalen-2-yl boronic acid C₁₀H₉BO₃ 6-hydroxy, naphthalene Polycyclic aromatic
Phenanthren-9-yl boronic acid C₁₄H₁₁BO₂ Phenanthrene Polycyclic aromatic

Key Differences :

  • Ring System: Unlike aromatic or polycyclic analogs (e.g., phenanthren-9-yl), the cyclohexenone core in this compound introduces strain and conjugation, enhancing electrophilicity at the boron center .

Reactivity and Acidity (pKa)

Boronic acid reactivity depends on pKa, which governs the equilibrium between the neutral trigonal (boronic acid) and anionic tetrahedral (boronate) forms .

  • Inferred pKa Trends :
    • Aromatic Boronic Acids : 3-AcPBA and 4-MCPBA have pKa values >8.5, limiting their utility at physiological pH (7.4) .
    • Cyclohexenyl Boronic Acids : The electron-withdrawing ketone group in this compound likely lowers its pKa compared to aryl analogs, enhancing boronate formation and diol-binding capacity .
    • Hydroxylated Analogs : 6-Hydroxynaphthalen-2-yl boronic acid (pKa ~7.5–8.0) exhibits improved aqueous solubility and binding to biological targets .

Key Insights :

  • The absence of aromatic rings in this compound may reduce cytotoxicity compared to phenanthren-9-yl derivatives but improve selectivity for non-aromatic targets.
  • The ketone group could enable hydrogen bonding with proteins, a feature absent in purely aromatic analogs .

Biological Activity

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, with the CAS number 221006-68-4 and molecular formula C₈H₁₃BO₃, is a boronic acid derivative that has garnered interest in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

PropertyValue
Molecular FormulaC₈H₁₃BO₃
Molecular Weight168.00 g/mol
IUPAC Name(3,3-dimethyl-6-oxocyclohexen-1-yl)boronic acid
CAS Number221006-68-4

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in the context of enzyme inhibition and molecular recognition processes. Boronic acids are known to interact with various biological targets, including:

  • Enzymes : They can act as inhibitors by binding to the active sites of enzymes, particularly those involved in metabolic pathways.
  • Receptors : Interactions with cell surface receptors can influence signaling pathways related to growth and differentiation.
  • Antibody Mimics : Due to their structural features, boronic acids can mimic antibodies that recognize biologically important saccharides .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors. For instance, they are used in the development of inhibitors targeting proteases and glycosidases. The unique structural characteristics of this compound may allow it to inhibit key enzymes involved in disease processes such as cancer and diabetes .

Case Study 1: Enzyme Inhibition

In a study examining boronic acid derivatives, it was found that compounds similar to this compound effectively inhibited the activity of certain proteases involved in tumor progression. The mechanism involved competitive inhibition where the boronic acid moiety formed a stable complex with the enzyme's active site .

Case Study 2: Anticancer Potential

Research has suggested that boronic acids can serve as potential therapeutic agents in cancer treatment due to their ability to interfere with cellular signaling pathways. A derivative similar to this compound was shown to reduce cell viability in cancer cell lines through apoptosis induction.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

  • Antitumor Agents : Its ability to inhibit specific enzymes could be harnessed for developing new cancer therapies.
  • Antibiotics : The antimicrobial properties may lead to novel antibiotic formulations.
  • Diagnostic Tools : Its interactions with biomolecules could be utilized in diagnostic applications for disease detection.

Q & A

Q. What data-driven approaches optimize boronic acid selection for chiroptical sensors?

  • Methodological Answer : Apply QSAR-based k-means clustering to a virtual library of 5,136 boronic acids. Use Mordred descriptors (e.g., topological polar surface area, logP) and PCA to identify chemically diverse candidates. Validate sensor performance via circular dichroism (CD) with enantiomeric diols (e.g., D/L-mannose) .

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